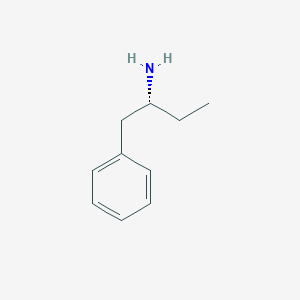

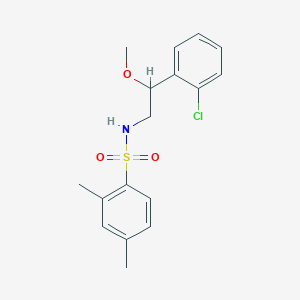

![molecular formula C14H12ClN5O B2468444 3-(3-氯-4-甲基苯基)-6-丙-2-烯基三唑并[4,5-d]嘧啶-7-酮 CAS No. 872591-34-9](/img/structure/B2468444.png)

3-(3-氯-4-甲基苯基)-6-丙-2-烯基三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

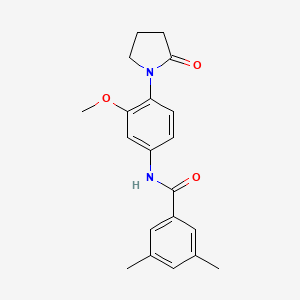

3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been extensively studied for its potential use in various scientific research applications.

科学研究应用

抗利什曼原虫和抗疟疾活性

含吡唑的化合物,例如 3-(3-氯-4-甲基苯基)-6-丙-2-烯基三唑并[4,5-d]嘧啶-7-酮,以其多种药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 . 在一项研究中,合成了肼偶联的吡唑,并评估了它们的抗利什曼原虫和抗疟疾活性 . 结果表明,这些化合物表现出优异的抗前鞭毛体活性,并对伯氏疟原虫表现出更好的抑制效果 .

分子对接研究

对与三甲氧苄胺复合的 Lm-PTR1 进行的分子对接研究证明了这些化合物具有更好的抗利什曼原虫活性 . 这表明这些化合物可用于开发针对特定蛋白质或酶的新药。

抗氧化活性

吡唑啉及其衍生物,包括 3-(3-氯-4-甲基苯基)-6-丙-2-烯基三唑并[4,5-d]嘧啶-7-酮,据报道具有抗氧化活性 . 这些化合物可以中和自由基和活性氧 (ROS),这些物质与多种疾病有关。

神经毒性研究

一项研究调查了新合成的吡唑啉衍生物对仔鱼脑中 AchE 活性和 MDA 水平的神经毒性潜力 . 这表明这些化合物可用于神经毒性研究,并可能用于开发神经保护药物。

抗癌活性

基于以前的工作,并继续抗癌药物发现研究,设计并合成了新的吡唑并[3,4-d]嘧啶及其糖基氨基衍生物 . 这表明这些化合物可用于开发新的抗癌药物。

二氢叶酸还原酶 (DHFR) 的抑制

吡啶并[2,3-d]嘧啶衍生物,其结构与 3-(3-氯-4-甲基苯基)-6-丙-2-烯基三唑并[4,5-d]嘧啶-7-酮 类似,据报道可以抑制二氢叶酸还原酶 (DHFR) . DHFR 是参与核苷酸合成的关键酶,因此,这些化合物可用于开发新的抗代谢药物。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to changes in the cell’s ability to divide and proliferate, which is particularly relevant in the context of cancer cells.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation . This can have downstream effects on tumor growth and development.

Result of Action

The compound’s action results in a significant reduction in cell proliferation . Most notably, it has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could have potential as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its lipophilicity suggests that it may be more effective in lipid-rich environments . .

属性

IUPAC Name |

3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h3-5,7-8H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXYLTXGBMAKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322442 |

Source

|

| Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

872591-34-9 |

Source

|

| Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

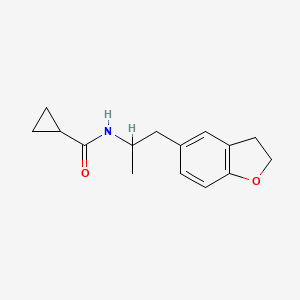

![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)

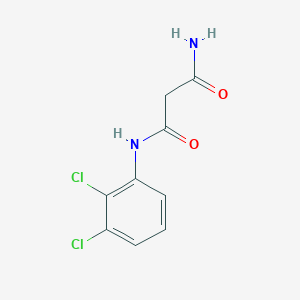

![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)

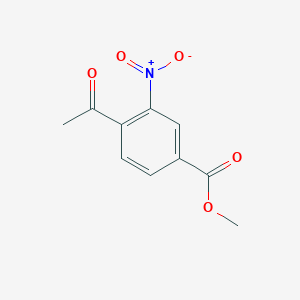

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)